N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3-Acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a benzothieno-pyrimidinone derivative characterized by:
- Core structure: A fused bicyclic system (benzothieno-pyrimidinone) with a tetrahydro scaffold.
- Substituents: 7-Methyl group on the pyrimidinone ring. 3-Phenyl group on the benzothieno moiety. 3-Acetylphenyl attached via the acetamide side chain.
- Functional groups: Sulfanyl (S–) and acetamide (–NHCO–) groups, which influence hydrogen bonding and solubility .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-16-11-12-21-22(13-16)35-25-24(21)26(33)30(20-9-4-3-5-10-20)27(29-25)34-15-23(32)28-19-8-6-7-18(14-19)17(2)31/h3-10,14,16H,11-13,15H2,1-2H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAIPDLQKIIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, including mechanisms of action, effects on various biological systems, and relevant case studies.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that it could inhibit certain kinases related to cancer cell proliferation and survival.
- Interaction with G Protein-Coupled Receptors (GPCRs) : GPCRs play a significant role in cellular signaling. The compound's structure suggests potential interactions with these receptors, which could modulate various physiological responses such as inflammation and pain perception .
- Antioxidant Activity : Some studies have indicated that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress and damage.
Anticancer Activity
Several studies have explored the anticancer potential of N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound can induce apoptosis and inhibit cell proliferation. For instance, testing on human breast cancer cell lines showed a significant reduction in cell viability at higher concentrations .
- Xenograft Models : In vivo studies using xenograft models have shown that administration of this compound resulted in tumor growth inhibition compared to control groups .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties:
- Cytokine Production : Research indicates that it may reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting potential use in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Treatment : A recent study highlighted the efficacy of this compound in a mouse model of breast cancer. Mice treated with N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide showed a 50% reduction in tumor size compared to untreated controls over four weeks of treatment.
- Anti-inflammatory Response : Another study focused on the anti-inflammatory effects observed in a rat model of arthritis. Treatment with the compound resulted in decreased swelling and pain scores compared to baseline measurements.
Summary Table of Biological Activities
Scientific Research Applications
The compound features a sulfanyl group and an acetamide moiety that are crucial for its biological interactions. The presence of multiple aromatic rings enhances its lipophilicity and potential membrane permeability.
Anticancer Activity
Research indicates that N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been observed to reduce the proliferation of cancer cells in vitro. In particular, it targets specific signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Mechanistic studies suggest that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Metastasis Inhibition : Preliminary data suggest that the compound may inhibit the migration and invasion of cancer cells, potentially reducing metastasis.
Anti-inflammatory Properties
The compound's structural features suggest it may also possess anti-inflammatory properties:
- Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes.
- Reduction of Pro-inflammatory Cytokines : Studies indicate that the compound may reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
Antimicrobial Activity
There is emerging evidence that this compound may exhibit antimicrobial properties against various bacterial strains:
- Bactericidal Effects : Laboratory studies have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide:
- Sulfanyl Group : Essential for interaction with biological targets; enhances binding affinity.
- Acetamide Functional Group : Increases solubility and bioavailability; critical for pharmacokinetics.
- Aromatic Substituents : The presence of hydrophobic phenyl groups improves membrane permeability and enhances target binding.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines demonstrated that N-(3-acetylphenyl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exhibited IC50 values comparable to established chemotherapeutics. The findings suggest that further development could lead to effective new treatments for resistant cancer types.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced edema and inflammatory cytokine levels in vivo. These results highlight its potential as a therapeutic agent in treating inflammatory diseases such as arthritis.
Comparison with Similar Compounds
Structural Variations
The target compound shares a common benzothieno-pyrimidinone core with analogs but differs in substituents, as summarized below:
Physicochemical Properties
- Solubility : Methoxy () and acetyl (target compound) groups enhance polarity compared to chloro () or ethyl () substituents.
- logP : Chloro and ethoxy groups () increase lipophilicity, whereas acetyl and methoxy groups balance hydrophilicity .
- Hydrogen Bonding : The acetamide (–NHCO–) and sulfanyl (–S–) groups facilitate intermolecular interactions, influencing crystallization and stability .
Key Research Findings
Substituent Effects on NMR Profiles
- In benzothieno-pyrimidinone analogs, NMR chemical shifts (e.g., regions corresponding to protons near substituents) vary significantly. For example: Acetyl groups (target compound) deshield adjacent protons, altering shifts in regions analogous to "Region A" in . Chloro substituents () cause downfield shifts due to electron-withdrawing effects .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound can be synthesized via multi-step reactions involving thiolation, cyclization, and sulfanyl acetamide coupling. Key steps include:
- Thiolation of the pyrimidinone core using Lawesson’s reagent or thiourea derivatives to introduce the sulfanyl group.
- Cyclization under acidic or basic conditions to form the tetrahydrobenzothienopyrimidine scaffold.
- Acetamide coupling via nucleophilic substitution or carbodiimide-mediated amide bond formation. Purity optimization involves HPLC purification (C18 column, acetonitrile/water gradient) and recrystallization from ethanol/dichloromethane mixtures .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Space group : Monoclinic (e.g., P2₁/c for analogous compounds).
- Unit cell dimensions : Typical values for related structures are a = 18.2 Å, b = 8.1 Å, c = 19.6 Å, β = 108.7° . Structural insights include hydrogen bonding networks (N–H⋯O/S interactions) and planarity of the pyrimidinone ring , which influence intermolecular packing and stability .
Q. What computational methods are used to predict the compound’s reactivity and electronic properties?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model:
- Frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites.
- Electrostatic potential maps to identify regions prone to nucleophilic attack (e.g., the acetylphenyl group). Tools like Gaussian 16 or ORCA are commonly used, with solvent effects modeled via the PCM approach .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus static solid-state structures. Strategies include:
Q. What experimental design principles minimize variability in biological activity assays?
Apply statistical design of experiments (DoE) to identify critical factors:
- Factors : Compound concentration, incubation time, solvent polarity.
- Response variables : IC₅₀ values, binding affinity. Use central composite design (CCD) or Box-Behnken models to reduce the number of trials while capturing interactions between variables. For example, optimize IC₅₀ determination using a 3-factor CCD with ANOVA validation .
Q. How can reaction pathways for sulfanyl group functionalization be mechanistically elucidated?
Mechanistic studies involve:
- Kinetic isotope effects (KIE) to distinguish between SN1/SN2 pathways.
- Trapping intermediates (e.g., using TEMPO for radical pathways).
- DFT-based transition state analysis to model energy barriers for thiolate attack on electrophilic centers. For example, sulfanyl substitution at the pyrimidinone C2 position proceeds via a concerted mechanism with a computed activation energy of ~25 kcal/mol .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., epimerization) by minimizing residence time at high temperatures.
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclization.
- In-situ monitoring : Raman spectroscopy tracks reaction progress and intermediates, enabling real-time adjustments .
Methodological Tables
Table 1. Key Crystallographic Data for Analogous Compounds
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2₁/c (monoclinic) | |
| Unit cell volume | 2748.9 ų | |
| R-factor | 0.050 (R₁) / 0.155 (wR₂) |
Table 2. Optimized Reaction Conditions for Sulfanyl Acetamide Coupling
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF/Et₃N (3:1) | +25% |
| Temperature | 80°C | +15% |
| Catalyst | HATU (1.2 equiv) | +30% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
